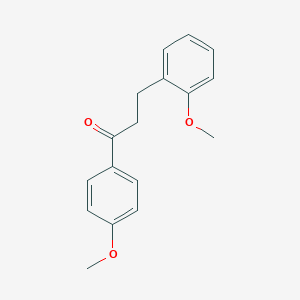

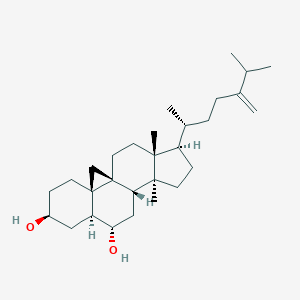

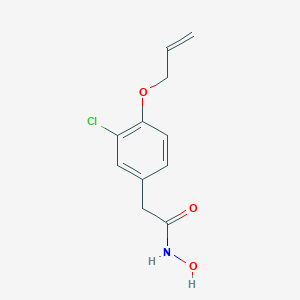

![molecular formula C29H40O5 B010187 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate CAS No. 107133-34-6](/img/structure/B10187.png)

4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate

Vue d'ensemble

Description

4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate, also known as EHPDB, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications.

Applications De Recherche Scientifique

Ferroelectric Liquid Crystal Displays (FLCDs)

4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate: is a ferroelectric liquid crystal, which is a crucial material for the development of FLCDs . These displays utilize the ferroelectric properties of the liquid crystal to achieve faster switching times and better display performance compared to traditional nematic-based LCDs. This compound’s ability to form smectic-C* phases, which are necessary for ferroelectric behavior, makes it valuable for high-resolution display technologies.

Optical Storage Devices

Due to its optical activity and phase transition properties, this compound can be used in optical storage devices. The high resolution X-ray diffraction studies of its smectic-C* phase suggest potential for high-density data storage applications . The compound’s ability to change its optical properties in response to electric fields can be harnessed for rewritable data storage media.

Non-Linear Optical (NLO) Materials

The epoxy group in 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate can participate in polymerization reactions to create cross-linked networks. These networks can exhibit non-linear optical properties, which are essential for applications like optical switching and modulation in telecommunications .

Propriétés

IUPAC Name |

[4-[[(2S,3S)-3-propyloxiran-2-yl]methoxy]phenyl] 4-decoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40O5/c1-3-5-6-7-8-9-10-11-21-31-24-15-13-23(14-16-24)29(30)33-26-19-17-25(18-20-26)32-22-28-27(34-28)12-4-2/h13-20,27-28H,3-12,21-22H2,1-2H3/t27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWUPBPBMWMRLN-NSOVKSMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3C(O3)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC[C@H]3[C@@H](O3)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107133-34-6 | |

| Record name | 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What distinct phases does EHPDB exhibit and how are they characterized?

A: EHPDB showcases several liquid crystal phases, including nematic (N), smectic A (SmA), smectic C (SmC), and a metastable S3 phase. [] These phases are distinguished by their varying degrees of molecular order and orientation. For instance, the SmC phase, a chiral tilted smectic phase, exhibits ferroelectric properties, meaning it possesses spontaneous electric polarization that can be switched by an electric field. [, ]

Q2: What molecular motions contribute to the dielectric properties of EHPDB?

A: Research using time-domain reflectometry reveals two primary relaxation processes in EHPDB. [, ] The high-frequency process, occurring around 2 GHz, is attributed to rapid internal molecular reorientations. Conversely, the low-frequency process, observed around 150 MHz, is linked to the hindered rotation of molecules around their long axis. This hindered rotation is significant as it contributes to the macroscopic polarization observed in the ferroelectric SmC* phase. [, ]

Q3: How do polymer networks influence the SmC* phase in EHPDB?

A: Studies employing high-resolution x-ray diffraction demonstrate that incorporating polymer networks into EHPDB influences the tilt angle within the SmC phase. [] Notably, polymerizing EHPDB within the SmC phase leads to a more pronounced decrease in tilt angle compared to polymerization in the isotropic phase. Furthermore, the presence of even trace amounts of polymer can alter the nature of the SmA-SmC transition from a weak first-order to a continuous transition. []

Q4: How can the dielectric properties of EHPDB be exploited in applications?

A: EHPDB's dielectric anisotropy, meaning the difference in its permittivity (ability to store electrical energy) along different directions, makes it valuable in liquid crystal displays (LCDs). [] By controlling the orientation of EHPDB molecules with electric fields, the intensity of light passing through the material can be modulated, forming the basis of LCD technology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

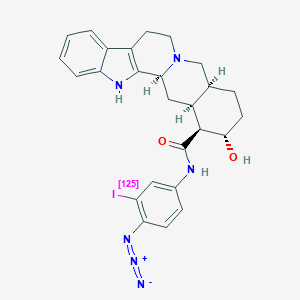

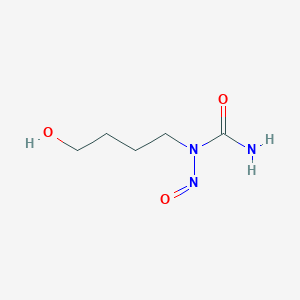

![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)

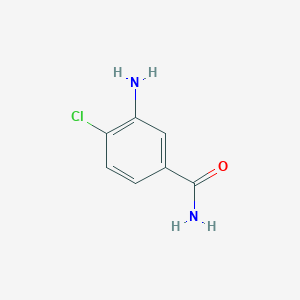

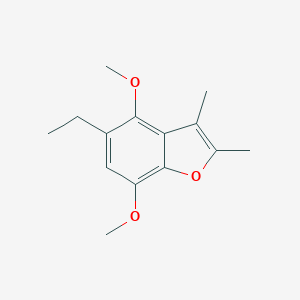

![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)

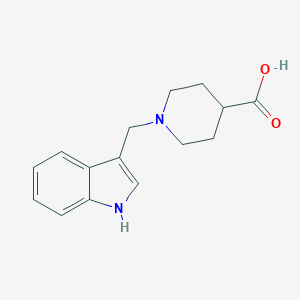

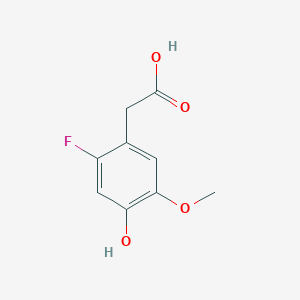

![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)